molecular formula C18H15NO3 B2775926 ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate CAS No. 444064-49-7

ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate

Cat. No.: B2775926
CAS No.: 444064-49-7
M. Wt: 293.322
InChI Key: HUIIAGDFTJLEAY-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is an organic compound with significant potential in various scientific fields. This compound is known for its versatility and is used in a range of applications from pharmaceuticals to material science.

Scientific Research Applications

ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Applied in the development of advanced materials and polymers

Safety and Hazards

While specific safety and hazard information for “2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester” is not available, similar compounds like “2-Cyano-3-ethoxy-2-propenoic acid ethyl ester” can cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, respiratory tract irritation if inhaled, and skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate typically involves the reaction of 3-phenoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester: Similar in structure but with different substituents on the phenyl ring.

    Ethyl 2-cyano-3-phenyl-2-propenoate: Another structurally related compound with distinct chemical properties.

Uniqueness

ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate stands out due to its unique phenoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This makes it particularly valuable in specialized applications .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-21-18(20)15(13-19)11-14-7-6-10-17(12-14)22-16-8-4-3-5-9-16/h3-12H,2H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIIAGDFTJLEAY-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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